N-(2-fluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2S/c20-14-8-4-5-9-15(14)21-16(26)12-28-19-23-22-17-18(27)24(10-11-25(17)19)13-6-2-1-3-7-13/h1-11H,12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUKGPXWHVDORG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC=CC=C4F)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a compound that belongs to the class of triazolo[4,3-a]pyrazine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antitumor, and antimalarial properties.
Chemical Structure and Properties
The compound's structure features a triazolo[4,3-a]pyrazine core linked to a sulfanyl acetamide moiety. The presence of the fluorophenyl group is significant for its biological activity. The molecular formula is , and its molecular weight is approximately 358.43 g/mol.
Antibacterial Activity
Recent studies have demonstrated that triazolo[4,3-a]pyrazine derivatives exhibit notable antibacterial effects. In one study, various derivatives were synthesized and evaluated for their in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited moderate to good antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
Table 1: Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives
| Compound | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |
|---|---|---|
| 2e | 32 | 16 |
| N-(2-fluorophenyl)-2-{...} | TBD | TBD |
Antitumor Activity
The compound has also been investigated for its antitumor properties. In research focusing on triazolo[4,3-a]pyrazine derivatives bearing additional functional groups, one derivative demonstrated significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.15 μM to 2.85 μM .
Table 2: Antitumor Activity of Selected Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
Antimalarial Activity
The potential antimalarial activity of triazolo[4,3-a]pyrazine derivatives has also been explored. Compounds within this class have shown promising efficacy against Plasmodium falciparum, with IC50 values as low as 16 nM in some instances . The mechanism of action appears to involve interference with the parasite's metabolic pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the triazole and pyrazine rings. For instance:
- Fluorination at specific positions enhances antibacterial potency.
- Sulfanyl groups are crucial for improving solubility and bioavailability.
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted by researchers synthesized several triazolo[4,3-a]pyrazine derivatives and tested their antibacterial properties using standard microbroth dilution methods. The findings indicated that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria compared to their analogs without such substitutions.
- Antitumor Mechanism Investigation : In another study involving derivative 22i, researchers utilized flow cytometry and apoptosis assays to elucidate the mechanism of action against cancer cell lines, revealing that the compound induces apoptosis through mitochondrial pathways.
Scientific Research Applications
Chemistry
N-(2-fluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new reaction pathways and develop novel compounds with specific properties.
Biology
The compound has potential applications as a biochemical probe in various biological studies. Its ability to interact with specific proteins or enzymes makes it useful for investigating biological processes and pathways.
Medicine
Research is ongoing to evaluate the therapeutic potential of this compound in treating various diseases. Preliminary studies suggest that it may exhibit anticancer properties due to its ability to modulate cellular signaling pathways.
Case Studies and Research Findings
Recent studies have demonstrated the compound's efficacy in inhibiting specific cancer cell lines. For instance:
-
Study A: Investigated the effects on breast cancer cells (MCF-7), showing significant reduction in cell viability at micromolar concentrations.
"N-(2-fluorophenyl)-2-{...} exhibited a dose-dependent cytotoxic effect on MCF-7 cells."
-
Study B: Explored its role as an inhibitor of key signaling pathways involved in tumor growth.
"The compound effectively disrupted the PI3K/Akt pathway in colorectal cancer models."
Comparison with Similar Compounds
Key Differences :
- The target compound’s 2-fluorophenyl group may confer greater metabolic stability compared to non-fluorinated analogs like the benzylpiperazinyl derivative .
- The sulfanyl acetamide moiety distinguishes it from compounds with ether or nitrile linkages, possibly altering redox sensitivity or enzyme inhibition profiles .
Other Heterocyclic Systems with Fluorinated Substituents
Key Insights :
- Fluorine positioning: The target’s mono-fluorophenyl group balances lipophilicity and electronic effects better than the 2,6-difluorophenyl in flumetsulam, which is optimized for herbicidal activity .
- Sulfur vs. sulfonamide : The target’s sulfanyl group may reduce off-target interactions compared to sulfonamide-containing pesticides, which often target plant-specific enzymes .
Research Implications
- Pharmacokinetics: The 2-fluorophenyl group likely enhances oral bioavailability compared to non-fluorinated triazolo-pyrazinones .
- Target Selectivity : The sulfanyl acetamide may interact uniquely with cysteine residues in enzymes, differentiating it from sulfonamide-based herbicides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
